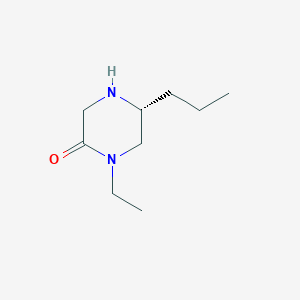
3-(4-Fluorophenyl)morpholin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluorophenyl)morpholin-2-one is an organic compound that belongs to the class of morpholinones It is characterized by the presence of a morpholine ring substituted with a 4-fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)morpholin-2-one can be achieved through several methods. One common approach involves the cyclization of ethyl 2-(4-fluorophenyl)-2-oxoacetate. This process typically involves three steps: cyclization, hydrogenation, and resolution . Another method involves the use of 3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazin-2-one as a starting material, which is then subjected to hydrogenation using palladium on carbon (Pd/C) as a catalyst .
Industrial Production Methods
Industrial production of this compound often relies on scalable and cost-effective synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The process typically involves the use of readily available starting materials and standard organic synthesis techniques.
化学反应分析
Types of Reactions
3-(4-Fluorophenyl)morpholin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation techniques, often with catalysts like Pd/C.
Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of Pd/C is frequently used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized morpholinone derivatives, while reduction typically produces the fully reduced morpholinone.
科学研究应用
3-(4-Fluorophenyl)morpholin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(4-Fluorophenyl)morpholin-2-one involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
4-(4-Amino-3-fluorophenyl)morpholin-3-one: This compound is structurally similar but contains an amino group instead of a carbonyl group.
N-(3-chloro-4-fluorophenyl)-7-morpholinone: Another related compound with a different substitution pattern on the phenyl ring.
Uniqueness
3-(4-Fluorophenyl)morpholin-2-one is unique due to its specific substitution pattern and the presence of the fluorine atom, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
属性
IUPAC Name |
3-(4-fluorophenyl)morpholin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c11-8-3-1-7(2-4-8)9-10(13)14-6-5-12-9/h1-4,9,12H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCLAQBUWPZDTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C(N1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-2-((1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-YL)acetic acid](/img/structure/B14038389.png)











